molecular formula C7H5Cl2NO2 B174058 3,5-Dichloro-4-hydroxybenzamide CAS No. 3337-60-8

3,5-Dichloro-4-hydroxybenzamide

Cat. No.: B174058
CAS No.: 3337-60-8
M. Wt: 206.02 g/mol
InChI Key: XIDBELOIUFHQAW-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzamide: is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of 3,5-dichlorobenzoyl chloride as a starting material, which reacts with ammonia or an amine in the presence of a base such as sodium hydroxide. This method allows for higher yields and purity of the final product .

Scientific Research Applications

Chemistry

In organic chemistry, 3,5-Dichloro-4-hydroxybenzamide is utilized as a precursor for synthesizing other compounds. It undergoes various chemical reactions, including:

  • Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction Reactions: The compound can be reduced to yield the corresponding amine.

Biology

The compound is instrumental in biological research due to its enzyme inhibition properties. It has been shown to inhibit specific enzymes involved in metabolic pathways. Notably:

  • Enzyme Inhibition: It interferes with dehalogenases essential for organohalide degradation.
  • Anticancer Properties: Studies have indicated its potential to reduce cell viability in liver cancer cells (Hep G2) at concentrations as low as 100 mg/L .
  • Antimicrobial Activity: The compound exhibits antimicrobial effects against various bacterial strains by disrupting cellular functions.

Case Studies

  • Cytotoxicity Evaluation:
    A study evaluated the cytotoxic effects of this compound on Hep G2 cells, revealing significant cytotoxicity with an inhibitory index value of 56% at a concentration of 100 mg/L after 48 hours .
  • Biotransformation Studies:
    Research indicated that this compound can be metabolized into biologically active forms such as 3,5-dichloro-4-hydroxybenzoate. These metabolites also exhibit varying degrees of biological activity and toxicity .

Industrial Applications

In industry, this compound is used in the production of agrochemicals and dyes due to its stability and reactivity. Its unique properties make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and stability compared to other similar compounds .

Biological Activity

Overview

3,5-Dichloro-4-hydroxybenzamide, with the molecular formula C7H5Cl2NO2, is an organic compound recognized for its diverse biological activities. Its structure includes two chlorine atoms and a hydroxyl group on a benzene ring, which significantly influences its reactivity and biological interactions. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This mechanism underlies its potential applications in various therapeutic contexts, particularly in cancer and antimicrobial treatments.

Biological Activities

The compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interfere with the activity of certain dehalogenases, which are crucial for the degradation of organohalides .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties. For example, it has been observed to reduce cell viability in Hep G2 liver cancer cells at concentrations as low as 100 mg/L .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. Its structural characteristics enhance its ability to penetrate bacterial membranes and disrupt cellular functions .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on different cell lines. It was found to exhibit significant cytotoxicity against Hep G2 cells with an inhibitory index value of 56% at a concentration of 100 mg/L after 48 hours of exposure .
  • Biotransformation Studies : Research on the biotransformation of related compounds indicated that this compound can be metabolized into other biologically active forms, such as 3,5-dichloro-4-hydroxybenzoate. These metabolites also exhibit varying degrees of biological activity and toxicity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure DifferencesBiological Activity
3,5-Dibromo-4-hydroxybenzamideBromine instead of chlorineSimilar enzyme inhibition; less stable
3,5-Diiodo-4-hydroxybenzamideIodine instead of chlorineIncreased reactivity but lower solubility
2,6-DichlorobenzamideChlorine at different positionsDifferent enzyme specificity

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDBELOIUFHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406792
Record name 3,5-dichloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-60-8
Record name 3,5-dichloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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